3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazolidine-2,4-dione group, a piperidin-4-yl group, and a 4-Chloro-3-(trifluoromethyl)phenyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the thiazolidine-2,4-dione group might undergo reactions with nucleophiles, while the piperidin-4-yl group might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Scientific Research Applications
Antimicrobial and Antifungal Activities
Thiazolidine-2,4-dione derivatives have been extensively studied for their antimicrobial properties. For instance, a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibited significant in vitro antibacterial activity against gram-positive bacteria and showed excellent antifungal activity, suggesting their potential as lead compounds in the development of new antimicrobial agents (Prakash et al., 2011).
Anticancer Potential
The synthesis and evaluation of N-substituted indole derivatives of thiazolidine-2,4-dione have shown anticancer activity, particularly against MCF-7 human breast cancer cell lines. This suggests that derivatives of thiazolidine-2,4-dione, possibly including the compound , could be explored further for their potential anticancer properties (Kumar & Sharma, 2022).
Antidiabetic Applications
Derivatives of thiazolidine-2,4-dione have been recognized for their antidiabetic effects. Research into novel thiazolidine-2,4-dione derivatives has aimed at designing compounds as antidiabetic agents, showing promise in reducing blood glucose levels. This area of application could be pertinent to the compound , given its structural similarity (Kadium, Alhazam, & Hameed, 2022).
Dual Signaling Pathway Inhibition
Some thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of critical signaling pathways in cancer cells, such as the Raf/MEK/ERK and PI3K/Akt pathways. These findings highlight the potential for thiazolidine-2,4-dione derivatives, including the compound under discussion, to act as lead compounds for developing anticancer agents targeting these pathways (Li et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c19-14-3-1-11(9-13(14)18(20,21)22)2-4-15(25)23-7-5-12(6-8-23)24-16(26)10-28-17(24)27/h1,3,9,12H,2,4-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFQANHHGNPVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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